![molecular formula C14H13IN2O B268859 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B268859.png)
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide, also known as IMPB, is a small molecule inhibitor that has been widely used in scientific research to study the biological functions of various proteins.
Wirkmechanismus
The mechanism of action of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves binding to the active site of the target protein and inhibiting its enzymatic activity. For example, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide binds to the ATP-binding pocket of HSP90 and prevents its interaction with client proteins, leading to their degradation. Similarly, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide binds to the catalytic site of PDE10A and inhibits its activity, leading to an increase in intracellular levels of cyclic nucleotides.
Biochemical and Physiological Effects:
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have various biochemical and physiological effects in different cell types. For example, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of HDAC6. 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has also been shown to induce autophagy in neuronal cells by inhibiting the activity of HSP90. Furthermore, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to increase intracellular levels of cyclic nucleotides in striatal neurons, leading to improved motor function in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide in lab experiments is its high potency and selectivity towards its target proteins. 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to have nanomolar potency towards HDAC6, HSP90, and PDE10A, making it a valuable tool for studying the biological functions of these proteins. However, one of the limitations of using 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide. One potential direction is to investigate the effects of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide on other proteins involved in cellular processes such as DNA repair and cell cycle regulation. Another potential direction is to develop more soluble analogs of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide that can be used in a wider range of experimental setups. Finally, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide could be used in combination with other small molecule inhibitors to investigate the effects of simultaneous inhibition of multiple proteins on cellular processes.
In conclusion, 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide is a valuable tool for studying the biological functions of various proteins and has potential applications in the development of new therapies for diseases such as cancer and Parkinson's disease. Further research is needed to fully understand the mechanism of action and potential applications of this small molecule inhibitor.
Synthesemethoden
The synthesis of 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide involves several steps, including the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride, which is then reacted with pyridine-3-carbinol to produce 4-methyl-N-(pyridin-3-ylmethyl)benzamide. The final step involves the substitution of the 3-hydrogen atom of the pyridine ring with an iodine atom using iodine monochloride.
Wissenschaftliche Forschungsanwendungen
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been used in various scientific research studies to investigate the biological functions of proteins such as HDAC6, HSP90, and PDE10A. HDAC6 is a histone deacetylase that plays a crucial role in regulating gene expression, while HSP90 is a molecular chaperone that is involved in protein folding and stability. PDE10A is a phosphodiesterase that regulates intracellular levels of cyclic nucleotides. 3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide has been shown to inhibit the activity of these proteins, leading to changes in cellular processes such as cell proliferation, apoptosis, and autophagy.
Eigenschaften
Produktname |
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
---|---|
Molekularformel |
C14H13IN2O |
Molekulargewicht |
352.17 g/mol |
IUPAC-Name |
3-iodo-4-methyl-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C14H13IN2O/c1-10-4-5-12(7-13(10)15)14(18)17-9-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
InChI-Schlüssel |
NFHMCLBEKNNDJD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)I |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2=CN=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.